REACTION_CXSMILES
|
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[F:12][C:13]1[C:18]2[C:19](=[O:22])[O:20][CH2:21][C:17]=2[CH:16]=[C:15]([CH:23]=[CH2:24])[CH:14]=1>C(Cl)Cl>[F:12][C:13]1[C:18]2[C:19](=[O:22])[O:20][CH2:21][C:17]=2[CH:16]=[C:15]([CH:23]2[CH2:24][O:9]2)[CH:14]=1
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Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=CC2=C1C(OC2)=O)C=C
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
before being cooled to 0° C
|
Type
|
WASH
|
Details
|
The mixture was washed sequentially with saturated NaHCO3 (50 mL), aqueous Na2SO3 (50 mL×2), 5% NaOH (50 mL) and brine
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with DCM
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC2=C1C(OC2)=O)C2OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |